Isosakuranin
Overview
Description
Isosakuranin is a natural product derived from the fruits of Paliurus ramosissimus . It has a molecular formula of C22H24O10, an average mass of 448.420 Da, and a monoisotopic mass of 448.136932 Da .
Synthesis Analysis
The de novo biosynthesis of sakuranetin, a precursor of Isosakuranin, has been achieved by engineered Saccharomyces cerevisiae . The biosynthetic pathway of sakuranetin from glucose was constructed in S. cerevisiae, yielding sakuranetin at 4.28 mg/L . A multi-module metabolic engineering strategy was applied to improve sakuranetin yield .Molecular Structure Analysis
Isosakuranin contains a total of 59 bonds, including 35 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 4 hydroxyl groups, 1 aromatic hydroxyl, and 1 primary alcohol .Physical And Chemical Properties Analysis
Isosakuranin has a molecular formula of C22H24O10, an average mass of 448.420 Da, and a monoisotopic mass of 448.136932 Da . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Anti-Diabetic Properties
- Scientific Field: Medicine and Pharmacy
- Application Summary: Isosakuranin is a polysaccharide that has been shown to have anti-diabetic properties . It has been shown to reduce blood sugar levels in diabetic mice .
- Methods of Application: The exact methods of application or experimental procedures were not detailed in the source. However, it was mentioned that Isosakuranin reduces blood sugar levels by binding to the protein, heat-shock protein 70 (HSP70), which is involved in insulin secretion .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source. However, it was mentioned that Isosakuranin has been shown to reduce blood sugar levels in diabetic mice .
I also found information on Sakuranetin, which is a naturally derived 7-O-methylated flavonoid and was first identified as an aglycone of sakuranin . It has diverse pharmacological benefits including antioxidant, anti-inflammatory, antimycobacterial, antiviral, antifungal, antileishmanial, antitrypanosomal, glucose uptake stimulation, neuroprotective, antimelanogenic, and antitumor properties . However, these are not directly related to Isosakuranin.
Anti-Inflammatory and Anti-Tumor Properties
- Scientific Field: Medicine and Pharmacy
- Application Summary: Sakuranetin has been found to have anti-inflammatory and anti-tumor effects . It has been used in the cosmetic and pharmaceutical industries for its extensive health benefits .
- Methods of Application: The exact methods of application or experimental procedures were not detailed in the source. However, it was mentioned that Sakuranetin was mostly produced by extraction technology from plants .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source. However, it was mentioned that Sakuranetin has shown potential in treating asthma .
De Novo Biosynthesis from Glucose
- Scientific Field: Biotechnology
- Application Summary: A de novo biosynthesis pathway of Sakuranetin from glucose was constructed in engineered S. cerevisiae .
- Methods of Application: A multi-module metabolic engineering strategy was applied for improving Sakuranetin yield in S. cerevisiae . This involved adjusting the copy number of Sakuranetin synthesis genes, removing the rate-limiting factor of the aromatic amino acid pathway, and optimizing the synthetic pathway of aromatic amino acids to enhance the supply of carbon flux for Sakuranetin .
- Results or Outcomes: The resultant mutant S. cerevisiae exhibited a more than tenfold increase of Sakuranetin titer (50.62 mg/L) in shaking flasks. Furthermore, the Sakuranetin titer increased to 158.65 mg/L in a 1-L bioreactor .
Antimicrobial Effects
- Scientific Field: Medicine and Pharmacy
- Application Summary: Sakuranetin has been found to have antimicrobial effects . It was originally separated from the bark of the cherry tree .
- Methods of Application: The exact methods of application or experimental procedures were not detailed in the source. However, it was mentioned that Sakuranetin was mostly produced by extraction technology from plants .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source. However, it was mentioned that Sakuranetin has shown potential in treating various microbial infections .
Therapeutic for Asthma
- Scientific Field: Medicine and Pharmacy
- Application Summary: Sakuranetin has been found to be therapeutic for asthma .
- Methods of Application: The exact methods of application or experimental procedures were not detailed in the source. However, it was mentioned that Sakuranetin was mostly produced by extraction technology from plants .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the source. However, it was mentioned that Sakuranetin has shown potential in treating asthma .
Safety And Hazards
Future Directions
The de novo biosynthesis of sakuranetin, a precursor of Isosakuranin, from glucose by engineered S. cerevisiae represents a promising direction for future research . Further evaluation of its pharmacokinetics and toxicological properties is warranted, along with exploration of other pharmacological properties such as antidiabetic, neuroprotective, and antinociceptive effects .
properties
IUPAC Name |
(2S)-5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-7,15,17,19-24,26-28H,8-9H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEWIHDTSNESJZ-ZJHVPRRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317830 | |
Record name | Isosakuranin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isosakuranin | |
CAS RN |
491-69-0 | |
Record name | Isosakuranin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isosakuranin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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